molecular formula C12H11N3O B183565 N-(4-Amino-phenyl)-isonicotinamide CAS No. 13116-08-0

N-(4-Amino-phenyl)-isonicotinamide

Cat. No. B183565
CAS RN: 13116-08-0
M. Wt: 213.23 g/mol
InChI Key: UIBFGQPYFGQNJD-UHFFFAOYSA-N
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Description

N-(4-Amino-phenyl)-isonicotinamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is used for proteomics research .


Synthesis Analysis

The synthesis of compounds similar to N-(4-Amino-phenyl)-isonicotinamide has been reported in the literature. For instance, a novel diamine monomer 4-amino-N-(4-amino-phenyl)-benzamide (DABA) containing an amide group was introduced to modify the polyimide of pyromellitic dianhydride (PMDA) and 4,4′-oxydianiline (ODA) by copolymerization . The most important synthesis of phthalimides, which are structurally similar to N-(4-Amino-phenyl)-isonicotinamide, is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines .


Molecular Structure Analysis

The molecular structure of N-(4-Amino-phenyl)-isonicotinamide can be analyzed using various techniques. The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving N-(4-Amino-phenyl)-isonicotinamide can be complex. For instance, the introduction of DABA containing an amide group can improve the order degree of macromolecule and form hydrogen bonds between the main chains, which results in the improvement of mechanical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Amino-phenyl)-isonicotinamide can be inferred from similar compounds. For instance, 4-Aminophenyl sulfone is a crystalline compound that turns purple on contact with air . The polyimide films obtained from DABA and ODA have excellent mechanical properties and thermal stability .

Scientific Research Applications

Synthesis and Characterization

  • A study by Aydın and Dağci (2010) describes the synthesis of a compound related to N-(4-Amino-phenyl)-isonicotinamide, providing insights into its characterization using various spectroscopic methods (Aydın & Dağci, 2010).

Plant Defense Metabolism

  • Louw and Dubery (2000) investigated isonicotinamide-induced defense responses in tobacco cells, highlighting its potential role in plant defense metabolism (Louw & Dubery, 2000).

Corrosion Inhibition

  • Yadav et al. (2015) explored the application of isonicotinamide derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in acidic environments (Yadav et al., 2015).

Hydrogel Formation

  • Kumar et al. (2004) reported on pyridyl amides derived from isonicotinic acid, with N-(4-pyridyl)isonicotinamide showing efficient hydrogelation properties (Kumar et al., 2004).

Xanthine Oxidase Inhibitors

  • Zhang et al. (2019) designed and evaluated N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors (Zhang et al., 2019).

Antimicrobial Activity

  • Mishra et al. (2010) synthesized isonicotinamide derivatives and assessed their antimicrobial activity, showing significant effectiveness against various microorganisms (Mishra et al., 2010).

Antitubercular Agents

  • Boechat et al. (2011) investigated isonicotinamide derivatives for their potential use against Mycobacterium tuberculosis (Boechat et al., 2011).

Structural Studies

  • Zhang et al. (2021) explored the crystal structure of solid forms from isonicotinamide and carboxylic acids, offering insights into their structural and supramolecular aspects (Zhang et al., 2021).

Safety And Hazards

The safety data sheet for 4-Aminophenol, a compound similar to N-(4-Amino-phenyl)-isonicotinamide, indicates that it is harmful if swallowed or inhaled and is suspected of causing genetic defects .

Future Directions

The future directions for N-(4-Amino-phenyl)-isonicotinamide could involve its use in the synthesis of novel heat-resistant biopolymers . The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials .

properties

IUPAC Name

N-(4-aminophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBFGQPYFGQNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357645
Record name N-(4-Amino-phenyl)-isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-phenyl)-isonicotinamide

CAS RN

13116-08-0
Record name N-(4-Amino-phenyl)-isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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